

Discovery and history of tetra(aryloxy)silanes.

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An In-depth Technical Guide to the Discovery and History of Tetra(aryloxy)silanes For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetra(aryloxy)silanes, a unique class of organosilicon compounds characterized by a central silicon atom bonded to four aryloxy groups (-OAr), represent a cornerstone in materials science and synthetic chemistry. Their history is intrinsically linked to the broader development of organosilicon chemistry, which began in the mid-19th century. This guide provides a comprehensive overview of the discovery, historical evolution, and key synthetic methodologies for these compounds. It includes detailed experimental protocols, tabulated physicochemical data for the archetypal compound tetraphenoxysilane, and graphical representations of historical milestones and synthetic workflows to facilitate a deeper understanding for researchers and professionals in the field.

Discovery and Historical Development

The journey of tetra(aryloxy)silanes is a chapter within the larger narrative of organosilicon chemistry. The field's genesis can be traced back to 1863, when Charles Friedel and James Crafts first synthesized tetraethylsilane, the first compound featuring a silicon-carbon bond.[1] [2] In the same year, they also described "polysilicic acid ethers," early precursors to the siloxane chemistry known today.[3]

Significant progress in the synthesis of compounds with silicon-aryl linkages was made by English chemist Frederic S. Kipping between 1898 and 1944.[4] His extensive work utilizing



Grignard reagents to form arylsilanes laid the foundational groundwork for the synthesis of more complex structures, including aryloxysilanes.[4]

While early work focused on silicon-carbon bonds, the synthesis of silicon-oxygen-aryl linkages followed. The most direct precursor to modern tetra(aryloxy)silanes is the reaction of silicon tetrachloride with alcohols or phenols. A specific method for synthesizing the parent compound, tetraphenoxysilane, involves the direct reaction of phenol with a silicon-copper contact mass at elevated temperatures (300-350 °C), which can produce the final product in high yields.[5] This evolution from simple alkylsilanes to complex aryloxy derivatives highlights a rich history of chemical innovation.

Caption: Key milestones in the history of organosilicon chemistry.

Synthesis Methodologies

The preparation of tetra(aryloxy)silanes can be achieved through several reliable synthetic routes. The choice of method often depends on the desired scale, purity requirements, and the nature of the aryl substituent.

Reaction of Silicon Tetrachloride with Phenols

The most common and versatile method for synthesizing tetra(aryloxy)silanes is the reaction of silicon tetrachloride (SiCl₄) with four equivalents of a corresponding phenol (ArOH) or its alkali metal salt (e.g., sodium phenoxide, ArONa). Silicon tetrachloride acts as a classic electrophile. [6] The reaction with phenol liberates hydrogen chloride (HCl) as a byproduct, which must be neutralized or removed to drive the reaction to completion.[7] Using the pre-formed sodium phenoxide salt is often preferred as it avoids the generation of corrosive HCl gas and typically results in higher yields.

The generalized reaction is as follows: $SiCl_4 + 4$ ArOH \rightarrow $Si(OAr)_4 + 4$ HCl or $SiCl_4 + 4$ ArONa \rightarrow $Si(OAr)_4 + 4$ NaCl

Direct Reaction with Elemental Silicon

An alternative industrial method involves the direct reaction of a phenol with elemental silicon in the presence of a copper catalyst at high temperatures (300–350 °C).[5] This process, analogous to the "Direct Process" for producing methylchlorosilanes, offers a route that avoids



the use of silicon tetrachloride. The reaction is typically performed in a flow system or an autoclave under a hydrogen atmosphere to achieve high yields.[5]

Caption: General synthesis workflow for tetra(aryloxy)silanes.

Experimental Protocols

This section provides a representative protocol for the laboratory-scale synthesis of tetraphenoxysilane from silicon tetrachloride and phenol.

Objective: To synthesize tetraphenoxysilane via the reaction of silicon tetrachloride with phenol in the presence of a base.

Reactants and Stoichiometry:

- Phenol (C₆H₅OH): 4.0 equivalents
- Silicon Tetrachloride (SiCl₄): 1.0 equivalent
- Pyridine (C₅H₅N) or Triethylamine (Et₃N): 4.0 equivalents (as HCl scavenger)
- · Anhydrous Toluene: Solvent

Procedure:

- Setup: A 1 L three-necked, round-bottom flask is equipped with a mechanical stirrer, a
 pressure-equalizing dropping funnel, and a condenser fitted with a drying tube (CaCl₂ or
 CaSO₄). The entire apparatus must be flame-dried or oven-dried and assembled under a dry
 nitrogen or argon atmosphere to exclude moisture.
- Charging the Reactor: The flask is charged with phenol (4.0 eq.) and anhydrous toluene (approx. 500 mL). The mixture is stirred until the phenol is fully dissolved. Pyridine (4.0 eq.) is then added to the solution.
- Addition of SiCl₄: Silicon tetrachloride (1.0 eq.) is dissolved in anhydrous toluene (100 mL) and transferred to the dropping funnel. The SiCl₄ solution is added dropwise to the stirred phenol-pyridine solution over a period of 1-2 hours. The reaction is exothermic, and a white



precipitate of pyridinium hydrochloride will form. The temperature should be maintained at 20-30 °C using an ice bath if necessary.

- Reaction Completion: After the addition is complete, the reaction mixture is heated to a
 gentle reflux (approx. 110 °C) for 3-4 hours to ensure the reaction goes to completion.
- Workup: The mixture is cooled to room temperature. The precipitated pyridinium
 hydrochloride is removed by filtration under an inert atmosphere. The filter cake is washed
 with a small amount of fresh anhydrous toluene.
- Purification: The solvent from the combined filtrate is removed under reduced pressure using a rotary evaporator. The resulting crude product (a solid or viscous oil) is then purified.
 Purification is typically achieved by vacuum distillation or by recrystallization from a suitable solvent like hexane or ethanol.

Safety Precautions: Silicon tetrachloride is highly corrosive and reacts violently with water to produce HCl gas.[6] Phenol is toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Physicochemical Properties

The properties of tetra(aryloxy)silanes are dictated by the nature of the aryl groups. Tetraphenoxysilane is the most well-characterized member of this class. The introduction of substituents on the phenyl rings can significantly alter properties such as melting point, solubility, and thermal stability.



Property	Value	Reference(s)
Compound Name	Tetraphenoxysilane	[5][8]
CAS Number	1174-72-7	[8]
Molecular Formula	C24H20O4Si	[8]
Molecular Weight	400.50 g/mol	[8]
Appearance	Colorless liquid or white solid	
Melting Point	47-50 °C	
Boiling Point	210-235 °C @ 0.5-1 Torr	_
Density	1.1412 g/cm³ @ 60 °C	

Applications and Future Outlook

Tetra(aryloxy)silanes serve as important precursors in materials science. Their controlled hydrolysis and condensation via sol-gel processes can yield high-purity silica (SiO₂) or hybrid organic-inorganic materials with tailored properties. They are used as crosslinking agents in silicone polymers and as additives to enhance the thermal stability of various resins. The potential for functionalization of the aryl groups opens avenues for creating bespoke materials for applications in catalysis, optics, and electronics. For drug development professionals, these molecules can be considered as versatile scaffolds or linkers for creating complex, three-dimensional structures.

Conclusion

From their conceptual origins in the 19th-century explorations of organosilicon chemistry to their well-defined synthesis and application today, tetra(aryloxy)silanes have become a valuable class of compounds. The foundational work of pioneers like Friedel, Crafts, and Kipping paved the way for the development of robust synthetic methodologies, primarily centered around the reaction of silicon tetrachloride with phenols. With well-characterized properties and versatile reactivity, tetra(aryloxy)silanes continue to be relevant in academic research and industrial applications, promising further innovation in materials science and advanced chemical synthesis.



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